![molecular formula C14H19NO5 B2475534 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid CAS No. 701272-59-5](/img/structure/B2475534.png)
4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid
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Overview
Description
“4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid” is a chemical compound with the CAS Number: 701272-59-5 . It has a molecular weight of 281.31 and its molecular formula is C14H19NO5 . The IUPAC name for this compound is 4,5-dimethoxy-2-[(3-methylbutanoyl)amino]benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H19NO5/c1-8(2)5-13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
- Selective Metalation : The potassium salt of related compounds like 3,5-dimethoxy benzoic acids undergoes selective deprotonation when treated with specific reagents, which has been used in the synthesis of similar compounds (Sinha, Mandal, & Chandrasekaran, 2000).
- Synthesis of Analogous Compounds : Methods for synthesizing compounds like 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione provide insights into the synthesis of analogous compounds (Jackson & Marriott, 2002).
Medicinal Chemistry and Biological Applications
- Cardioprotective Effects : Novel conjugates derived from similar compounds demonstrate cardioprotective effects, suggesting potential applications in anti-myocardial ischemia agents (Liu et al., 2011).
Material Science and Chemical Analysis
- Mixed-Dimer Formation : Studies on the phase behavior of binary systems of related 4-substituted benzoic acids, which form mixed dimers, contribute to the understanding of liquid-crystalline phases (Roman, Kaeding-Koppers, & Zugenmaier, 2008).
- Color Reaction for Copper Detection : The color reaction of similar compounds with copper has been studied, indicating potential applications in the analysis of metal ions (Qiao Yong, 2010).
Crystallography and Structural Analysis
- Molecular and Crystal Structures : Studies on the crystal structures of matrices for MALDI-TOF-MS using compounds like 3,5-dimethoxy-4-hydroxycinnamic acid provide insights into the structural elucidation of similar compounds (Qian & Huang, 2005).
Future Directions
properties
IUPAC Name |
4,5-dimethoxy-2-(3-methylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-8(2)5-13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXBCZDZXGPYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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